

Application Note: Comprehensive Characterization of (1-(4-Bromophenyl)cyclopropyl)methanol

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Compound of Interest

Compound Name:	(1-(4-Bromophenyl)cyclopropyl)methanol
CAS No.:	98480-31-0
Cat. No.:	B029424

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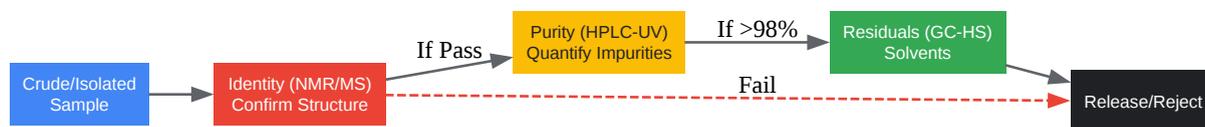
Introduction & Scope

(1-(4-Bromophenyl)cyclopropyl)methanol (CAS: 98480-31-0) is a critical cyclopropane-containing building block, frequently employed in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and specific kinase inhibitors.[1] Its structural rigidity, provided by the cyclopropyl ring, combined with the orthogonal reactivity of the aryl bromide (for cross-coupling) and the primary alcohol (for esterification/oxidation), makes it a high-value intermediate.

However, the strain of the cyclopropane ring and the potential for ring-opening under acidic conditions present unique analytical challenges. This guide details a self-validating analytical workflow to ensure structural integrity and purity.

Analytical Workflow Overview

The following diagram illustrates the logical flow of analysis, from raw material receipt to final release.



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Figure 1: Sequential analytical decision tree for intermediate characterization.

Structural Confirmation (Identity)[1]

Nuclear Magnetic Resonance (NMR)

The 1,1-disubstitution pattern of the cyclopropane ring creates a distinct spectral signature.[1] Unlike mono-substituted cyclopropanes, the methylene protons at positions 2 and 3 form a symmetric multiplet pattern, and the hydroxymethyl group appears as a singlet due to the quaternary carbon at position 1.

Protocol:

- Solvent: CDCl_3 (Chloroform-d) is preferred for solubility.[1] DMSO-d_6 is an alternative if OH exchange analysis is required.[1]
- Concentration: 10-15 mg in 0.6 mL solvent.
- Acquisition: ^1H (16 scans), ^{13}C (1024 scans).[1]

Key Diagnostic Signals (^1H NMR, 400 MHz, CDCl_3):

Moiety	Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
Ar-H	7.45	Doublet (J=8.5 Hz)	2H	Ortho to Bromine (Deshielded)
Ar-H	7.22	Doublet (J=8.5 Hz)	2H	Meta to Bromine
CH ₂ -OH	3.65	Singlet	2H	Critical: Singlet confirms quaternary C1 (no vicinal coupling).[1]
OH	~1.80	Broad Singlet	1H	Exchangeable (varies with conc/water).[1]
Cyclopropyl	0.88 - 0.95	Multiplet (AA'BB')	4H	High-field region; symmetric due to ring plane.[1]

Expert Insight: If the signal at 3.65 ppm appears as a doublet, it indicates coupling to the OH proton (common in ultra-dry DMSO). If it appears as a triplet, it suggests the ring has opened to a linear chain (impurity), invalidating the batch.

Mass Spectrometry (MS)

The presence of Bromine provides a definitive isotopic fingerprint.[1]

- Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]
- Target Ion: $[M+H]^+$ or $[M+Na]^+$.[1]
- Isotopic Pattern: A 1:1 ratio of peaks at m/z M and M+2 (corresponding to ⁷⁹Br and ⁸¹Br) is mandatory.[1]
 - Expected $[M+H]^+$: ~227.0 and 229.0.[1]

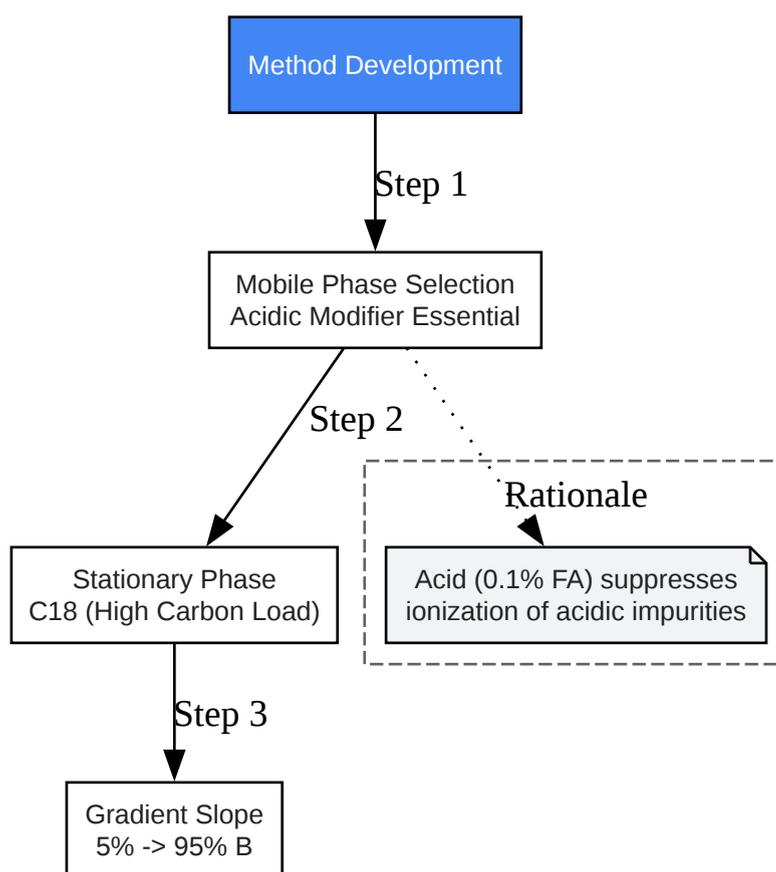
Purity Profiling (HPLC-UV)

The primary challenge in analyzing this intermediate is separating the unreduced starting material (1-(4-bromophenyl)cyclopropanecarboxylic acid) and potential des-bromo byproducts.

[1]

Method Development Strategy

We utilize a Reverse Phase (RP) strategy. The alcohol functionality is polar, while the bromophenyl group is lipophilic. A C18 column provides sufficient retention.



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Figure 2: HPLC parameter optimization logic.

Standard Operating Protocol (SOP-HPLC-098)

- Instrument: Agilent 1290 Infinity II (or equivalent UHPLC/HPLC).

- Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 μ m) or Phenomenex Kinetex C18.[1]
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Flow Rate: 0.5 mL/min.
- Column Temp: 40°C.
- Detection: UV @ 254 nm (Aromatic absorption) and 210 nm (General).[1]

Gradient Table:

Time (min)	% A (Water)	% B (ACN)	Event
0.00	95	5	Equilibration
1.00	95	5	Hold (Polar impurities elute)
8.00	5	95	Ramp
10.00	5	95	Wash
10.10	95	5	Re-equilibration
13.00	95	5	End

System Suitability Tests (SST):

- Tailing Factor: Must be < 1.5 for the main peak.[1]
- Resolution: > 2.0 between the main peak and any impurity (specifically the starting acid, which elutes earlier due to polarity).

Solid State Characterization

While often overlooked for intermediates, solid-state form impacts handling and reaction stoichiometry.[1]

- Melting Point: Expected range 74°C – 78°C.[1]
 - Note: A depressed melting point (< 70°C) is the most rapid indicator of solvent occlusion or starting material contamination.[1]
- TGA (Thermogravimetric Analysis): Run from 30°C to 300°C at 10°C/min.[1]
 - Weight loss < 0.5% below 100°C confirms the absence of residual solvents (e.g., THF, which is commonly used in the reduction step).

References

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Sources

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